![molecular formula C16H10ClF3N2O2 B2885690 5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime CAS No. 303740-90-1](/img/structure/B2885690.png)

5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

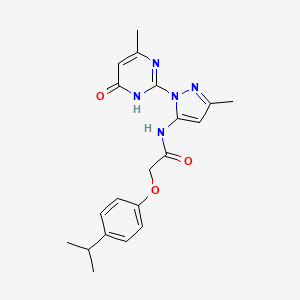

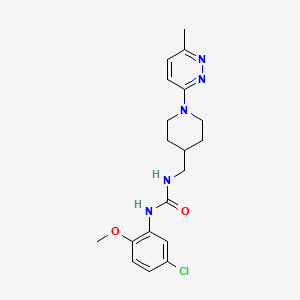

The compound “5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The trifluoromethyl group (-CF3) is a common functional group in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug molecules .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a trifluoromethyl group, and a benzyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole ring, the trifluoromethyl group, and the benzyl group. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution. The trifluoromethyl group is electron-withdrawing, which can affect the reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research due to its biochemical properties. It serves as a building block for synthesizing peptides and proteins for experimental analysis . Its molecular structure allows for specific interactions with other biomolecules, which can be crucial for understanding protein functions and interactions.

Medicinal Chemistry

In the realm of medicinal chemistry, the trifluoromethyl group present in this compound is significant. It’s often included in drug design due to its ability to enhance the bioavailability and metabolic stability of pharmaceuticals. This compound could be a precursor in synthesizing drugs that require a trifluoromethyl moiety for therapeutic efficacy .

Industrial Applications

Indole derivatives, including this compound, have shown potential in industrial applications due to their biological activities. They can be used in the development of new materials with antiviral, anti-inflammatory, and anticancer properties, which can be beneficial for various industrial products .

Environmental Science

The environmental impact of chemicals is an important area of study. Compounds like 5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime can be analyzed for their degradation products, persistence in the environment, and potential bioaccumulation. This information is crucial for assessing the environmental safety of new chemicals .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or mass spectrometry. Its distinct molecular weight and structure allow for precise identification and quantification in complex mixtures.

Biochemistry Research

This compound’s role in biochemistry research is linked to its interaction with biological systems. It can be used to study enzyme inhibition, receptor-ligand interactions, and cellular signaling pathways. Understanding these interactions can lead to the discovery of new biological mechanisms and therapeutic targets .

Synthesis of Fluorinated Compounds

The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals. This compound can be used as a starting material for the synthesis of various fluorinated organic compounds, which are important in creating more effective and stable products .

Development of Diagnostic Agents

Due to its unique chemical properties, this compound may be used in the development of diagnostic agents. For instance, it could be part of the synthesis of contrast agents for imaging techniques like MRI, providing better disease detection and monitoring .

Future Directions

properties

IUPAC Name |

5-chloro-3-nitroso-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClF3N2O2/c17-11-4-5-13-12(7-11)14(21-24)15(23)22(13)8-9-2-1-3-10(6-9)16(18,19)20/h1-7,23H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXNZWCAPXZDLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C3=C(C=C(C=C3)Cl)C(=C2O)N=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N'-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]benzohydrazide](/img/structure/B2885608.png)

![2-benzyl-N-[3-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2885610.png)

![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(2,6-dimethylmorpholino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2885612.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2885614.png)

![1'-Benzyl-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2885617.png)